molecular formula C7H8Br2ClN B1421902 3,5-Dibromobenzylamine hydrochloride CAS No. 202982-73-8

3,5-Dibromobenzylamine hydrochloride

Cat. No.: B1421902
CAS No.: 202982-73-8
M. Wt: 301.4 g/mol
InChI Key: JNIPLBZDAKZRLL-UHFFFAOYSA-N
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Description

3,5-Dibromobenzylamine hydrochloride is a chemical compound with the molecular formula C7H8Br2ClN . It is used as a versatile building block in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and an amine group . The molecular weight of the compound is 301.4 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the sources, amines in general can react with strong acids such as hydrochloric acid (HCl) to give ammonium salts .

Scientific Research Applications

  • Chromogenic Detection in Biochemical Analysis : Fossati, Prencipe, and Berti (2010) discussed the use of a chromogenic system involving 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone for direct enzymic assays of uric acid in biological fluids, showcasing its reliability and simplicity for manual or automated procedures (Fossati & Prencipe, 2010).

  • Synthesis in Organic Chemistry : Wang Ling-ya (2015) highlighted the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, where 3,5-Dibromobenzylamine hydrochloride served as a critical component in medicine, pesticide, and chemical fields (Wang Ling-ya, 2015).

  • HPLC Method Validation : Heinänen and Barbas (2001) validated an HPLC method for the quantification of ambroxol (trans-4-(2-amino-3,5-dibromobenzylamino) cyclohexanol hydrochloride) in pharmaceutical forms, indicating its utility in the quality control of pharmaceutical products (Heinänen & Barbas, 2001).

  • Antagonist in Pharmacological Research : Jarboe, Lipson, Bannon, and Dunnigan (1978) synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, an effective antagonist to dopamine, showcasing its potential application in pharmacological research (Jarboe et al., 1978).

  • Cancer Cell Damage Agents : Wagner et al. (2010) established a method for the simultaneous quantitative determination of α-KG and 5-HMF in human plasma, relevant in screening these compounds as cancer cell damaging agents, where derivatives of this compound played a role (Wagner et al., 2010).

Future Directions

3,5-Dibromobenzylamine hydrochloride is a versatile building block used in the synthesis of pharmaceuticals . Its future directions could involve further exploration of its potential uses in pharmaceutical synthesis and research.

Properties

IUPAC Name

(3,5-dibromophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIPLBZDAKZRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-73-8
Record name Benzenemethanamine, 3,5-dibromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-dibromophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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